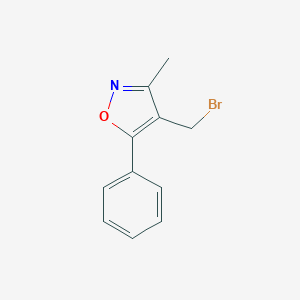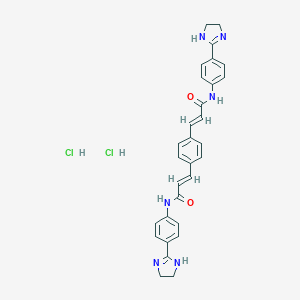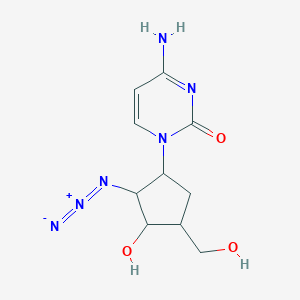
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a synthetic compound that has gained significant attention in scientific research. It is a nucleoside analog that has been used in the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the inhibition of viral reverse transcriptase. The compound is a nucleoside analog that mimics the structure of the natural nucleosides present in DNA. When the viral reverse transcriptase incorporates the compound into the viral DNA, it causes termination of the DNA chain, thereby preventing further replication of the virus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone have been studied extensively. The compound has been found to be well-tolerated and has a low toxicity profile. However, it can cause some adverse effects such as nausea, vomiting, and diarrhea. In addition, the compound has been found to have some potential for causing DNA damage and mutagenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in lab experiments is its antiviral properties. The compound has been found to be effective against a range of viruses, which makes it a valuable tool for studying viral replication and developing antiviral drugs. However, one of the limitations of using the compound is its potential for causing DNA damage and mutagenesis. This can make it difficult to use the compound in studies that involve DNA analysis.
Direcciones Futuras
There are several future directions for the use of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research. One area of interest is the development of new antiviral drugs based on the structure of the compound. Another area of interest is the use of the compound in cancer treatment. There is also potential for using the compound in gene therapy, as it can be incorporated into DNA to prevent replication. Further studies are needed to fully understand the potential uses and limitations of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research.
Métodos De Síntesis
The synthesis of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the reaction of 2-azido-3,4-dihydroxymethylcyclopent-1-ene with 4-amino-2(1H)-pyrimidinone. The reaction is carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting compound is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has been used in scientific research for its antiviral properties. It has been found to be effective against a range of viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of the virus. In addition to its antiviral properties, 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has also been studied for its potential use in cancer treatment.
Propiedades
Número CAS |
111795-59-6 |
|---|---|
Nombre del producto |
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
4-amino-1-[2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c11-7-1-2-16(10(19)13-7)6-3-5(4-17)9(18)8(6)14-15-12/h1-2,5-6,8-9,17-18H,3-4H2,(H2,11,13,19) |
Clave InChI |
XSOIFZFGJWIAOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
SMILES canónico |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
Sinónimos |
4-AAHCP 4-amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
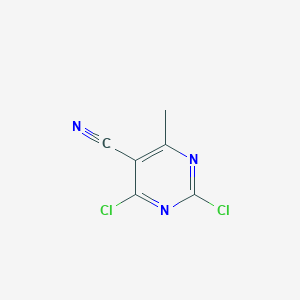
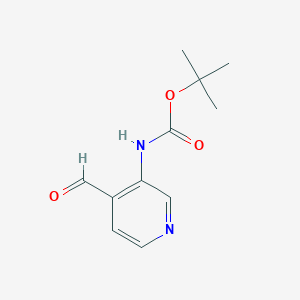

palladium(II) dichloride](/img/structure/B50169.png)

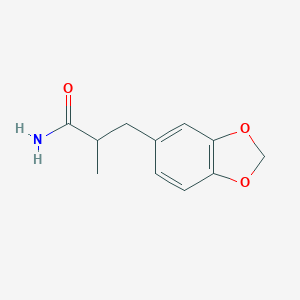
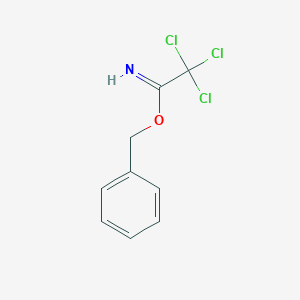
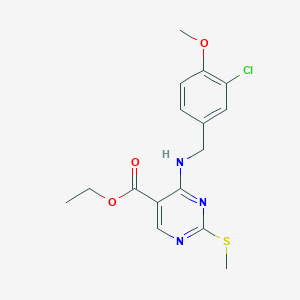
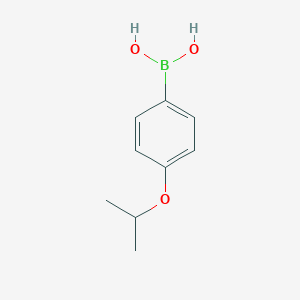
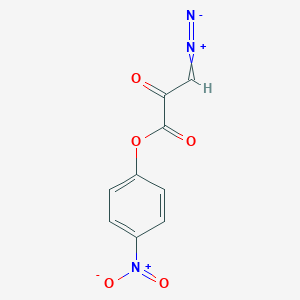
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
